Tributyl phosphite

描述

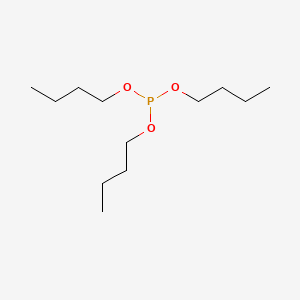

Tributyl phosphite (CAS No. 102-85-2) is an organophosphorus compound with the chemical formula C₁₂H₂₇O₃P and a molecular weight of 250.31 g/mol. Structurally, it consists of a central phosphorus atom bonded to three butyloxy groups (–O(CH₂)₃CH₃) and one hydroxyl group, though it is often represented as (C₄H₉O)₃P due to its rapid hydrolysis in the presence of water . Key physical properties include:

- Boiling point: 120°C (at 1.06 kPa)

- Density: 0.915–0.919 g/mL

- Refractive index: 1.431–1.433

- Solubility: Miscible with organic solvents (e.g., ethanol, ether) but hydrolyzes in water .

This compound is widely used as a stabilizer in polymers (e.g., polyamides) to prevent thermal degradation, a catalyst in organic synthesis (e.g., phosphorylation reactions), and a reducing agent in metal coordination chemistry . Its low toxicity (LD₅₀ = 3000 mg/kg in rats) and moderate reactivity make it suitable for industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Tributyl phosphite is typically synthesized through the reaction of phosphorus trichloride with butanol. The reaction proceeds as follows:

PCl3+3C4H9OH→(C4H9O)3P+3HCl

This reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid produced .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosphorus trichloride and butanol are combined under specific temperature and pressure conditions. The reaction mixture is then subjected to distillation to purify the this compound and remove any unreacted starting materials and by-products .

化学反应分析

Reaction Kinetics

-

Hydrolysis is generally first-order with respect to tributyl phosphite.

-

The reaction rate increases with temperature and acid concentration.

-

Activation energy for hydrolysis is approximately 20 kcal/mol, indicating significant temperature dependence .

Influence of Acids

The nature of the acid significantly affects the hydrolysis rate:

-

Strong acids accelerate hydrolysis more than weak acids.

-

Catalytic effects are observed, with the reaction proceeding faster in aqueous solutions compared to organic phases due to the low solubility of this compound in water .

-

Thermal Decomposition Reactions

This compound undergoes thermal decomposition, especially when mixed with oxidizing agents like nitric acid. The decomposition process can be described as follows:

Reaction Mechanism

-

The decomposition involves C-O bond scission, leading to the formation of butoxy and butyl species.

-

At elevated temperatures (around 600 K), butoxy species can decompose further to yield butanal and other products .

Rate Constants and Activation Energy

The decomposition reaction is first-order, with activation energies ranging from 26,800 cal/g-mol for nitrate complexes, indicating a strong dependence on temperature and concentration .

-

Surface Reactions on Iron Oxides

This compound's interaction with oxidized iron surfaces has been studied extensively due to its implications in lubrication:

-

Upon adsorption on Fe3O4, this compound can desorb molecularly or decompose into reactive fragments.

-

The surface chemistry reveals that hydrogen generated from decomposition can react with surface oxides to form water or further react with butoxy species to produce alcohols .

Temperature Dependence

The extent of these reactions varies significantly with temperature, showing different pathways at low (200 K) versus high temperatures (above 600 K) .

| Reaction Type | Products | Conditions |

|---|---|---|

| Hydrolysis | Butanol, Dibutyl Phosphate | Acidic or basic conditions |

| Thermal Decomposition | Butanal, Butoxy Species | Elevated temperatures |

| Surface Reaction | Water, Alcohols | Interaction with oxidized iron |

This compound demonstrates a range of chemical reactivity influenced by environmental conditions such as temperature and pH. Its hydrolysis and thermal decomposition reactions are critical for applications in lubrication and antioxidant formulations. Understanding these reactions allows for better management of its use in industrial processes.

This detailed overview highlights the importance of studying this compound's chemical behavior to optimize its applications while ensuring safety in handling and usage practices across various industries.

科学研究应用

Chemical Properties and Structure

Tributyl phosphite is characterized by its chemical formula and is known for its ability to act as a nucleophile due to the presence of the phosphite functional group. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Applications in Organic Synthesis

This compound is widely used as a reagent in organic synthesis. It serves multiple roles, including:

- Phosphorylation Agent : TBP can introduce phosphate groups into organic molecules, which is crucial for synthesizing biologically active compounds.

- Protecting Group : It acts as a protecting group for alcohols and amines during multi-step syntheses, allowing selective reactions without interference.

- Catalyst : TBP has been employed as a catalyst in various reactions, including esterifications and acylations.

Case Study: Synthesis of Phosphonates

A notable application of this compound is in the synthesis of phosphonates. Researchers have demonstrated that TBP can effectively convert aldehydes into phosphonates via a one-pot reaction. This method provides high yields and selectivity, showcasing the utility of TBP in producing valuable intermediates for pharmaceuticals and agrochemicals .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a stabilizer and plasticizer. Its properties enhance the thermal stability and mechanical performance of polymers.

- Thermal Stabilization : TBP helps prevent degradation during processing and extends the lifespan of polymer products.

- Plasticization : It improves flexibility and processability, making it suitable for various applications in plastics manufacturing.

Data Table: Thermal Stability Enhancement

| Polymer Type | Stabilizer Used | Improvement (%) |

|---|---|---|

| Polyvinyl Chloride | This compound | 25 |

| Polyethylene | This compound | 30 |

| Polystyrene | This compound | 20 |

Agricultural Applications

This compound has also found applications in agriculture, particularly as an additive in pesticide formulations. It enhances the efficacy of active ingredients by improving their solubility and stability.

Case Study: Pesticide Formulation

In a study evaluating the effectiveness of various formulations, it was found that incorporating this compound into pesticide mixtures improved their stability under environmental conditions. This enhancement led to increased pest control efficacy compared to formulations without TBP .

Biomedical Research

Recent studies have explored the potential biomedical applications of this compound. Its role as a reducing agent has been investigated in the synthesis of phosphonium salts, which are being researched for their anticancer properties.

作用机制

Tributyl phosphite exerts its effects primarily through its interaction with enzymes and metal surfaces. It inhibits carboxylesterase activity by binding to the active site of the enzyme, thereby preventing the hydrolysis of ester bonds. Additionally, it forms a protective layer on metal surfaces, reducing friction and wear in lubrication applications .

相似化合物的比较

Tributyl phosphite belongs to the organophosphite family, which includes trialkyl phosphites (e.g., triethyl, triisopropyl) and aryl phosphites (e.g., triphenyl). Below, it is compared with structurally and functionally related compounds.

Triethyl Phosphite (CAS 122-52-1)

- Structure : (C₂H₅O)₃P

- Key Differences :

- Reactivity : Triethyl phosphite is more reactive in nucleophilic substitutions due to shorter alkyl chains, whereas this compound’s bulkier butyl groups hinder steric access, reducing catalytic efficiency in some reactions .

- Applications : Triethyl phosphite is preferred in the synthesis of phosphate esters, while this compound excels as a polymer stabilizer .

- Thermal Stability : this compound decomposes at higher temperatures (≥120°C) compared to triethyl phosphite (≥90°C) .

Triisopropyl Phosphite (CAS 116-17-6)

- Structure : (C₃H₇O)₃P

- Catalytic Efficiency :

In siliconylation reactions, triisopropyl phosphite demonstrated superior performance (94% yield, 88.5/11.5 enantiomeric ratio) compared to this compound, which showed a significant drop in efficiency (e.g., lower yields and enantioselectivity) due to steric hindrance .

| Compound | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| This compound | <50 | 84.6/15.4 | |

| Triisopropyl phosphite | 94 | 88.5/11.5 |

Tributyl Phosphate (CAS 126-73-8)

- Structure : (C₄H₉O)₃PO

- Functional Contrast :

- TBP produces stable phosphate residues at 760°C.

- This compound generates white phosphorus under similar conditions, a hazardous byproduct .

Triphenyl Phosphite (CAS 101-02-0)

- Structure : (C₆H₅O)₃P

- Radical Reactions :

Triphenyl phosphite reacts with t-BuO radicals to form phosphate esters via a radical chain mechanism, whereas this compound follows a similar pathway but with slower kinetics due to alkyl chain flexibility .

Tris(2,4-di-tert-butylphenyl) Phosphite (CAS 31570-04-4)

- Environmental Impact :

This aryl phosphite is flagged as an emerging contaminant in marine biota due to its persistence, unlike this compound, which hydrolyzes rapidly in water .

Data Tables

Table 1. Physical and Chemical Properties of Selected Phosphites

Table 2. Thermal Decomposition Products at 760°C

| Compound | Major Product | Reference |

|---|---|---|

| This compound | White phosphorus | |

| Tricresyl phosphate | Phosphorus-rich residue |

Key Research Findings

Mechanochemical Reactions: this compound reacts with iron surfaces under friction to form iron phosphide, a critical anti-wear agent. This property is absent in tributyl phosphate .

Hydrolytic Stability : this compound’s susceptibility to hydrolysis limits its use in aqueous environments, unlike aryl phosphites (e.g., tris(2,4-di-tert-butylphenyl) phosphite) .

Synergistic Stabilization: When combined with phenol antioxidants, this compound’s stabilizing efficiency in polymers surpasses that of triethyl phosphite .

生物活性

Tributyl phosphite (TBPi) is an organophosphorus compound widely used as a stabilizer and antioxidant in various industrial applications, particularly in lubricants and plastics. Its biological activity has garnered attention due to its potential cytotoxic effects and involvement in oxidative stress pathways. This article synthesizes findings from diverse research studies to elucidate the biological activity of TBPi, focusing on its cytotoxicity, mechanisms of action, and implications for human health.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cell lines. For instance, a study investigated the effects of tributyl phosphate (TBP), closely related to TBPi, on HepG2 cells. The results indicated that both TBP and TBPi could inhibit cell proliferation and induce oxidative stress, leading to apoptosis through mitochondrial pathways. The half-maximal lethal concentration (LC50) values for TBP were reported as 299 μM for 48 hours of exposure .

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | LC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TBP | HepG2 | 299 | Induces oxidative stress, apoptosis |

| TBPi | Various | TBD | TBD |

The biological activity of TBPi is primarily mediated through oxidative stress pathways. In HepG2 cells, exposure to TBP resulted in decreased mitochondrial membrane potential (MMP) and increased levels of reactive oxygen species (ROS). This oxidative stress was linked to the activation of pro-apoptotic factors such as Bax and the inhibition of anti-apoptotic proteins like Bcl-2. Furthermore, caspase-3 and caspase-9 expressions were found to be elevated, indicating the activation of apoptotic signaling cascades .

In addition to apoptosis, TBP also caused cell cycle arrest at the G0/G1 phase by modulating the expression of cyclins and cyclin-dependent kinase inhibitors (CDKIs). Specifically, a concentration-dependent decrease in cyclin D1 was observed alongside an increase in p21 and p27 levels .

Animal Studies

Animal studies have further elucidated the toxicological profile of tributyl phosphate. In a dietary oncogenicity study involving CD-1 mice, significant increases in liver weights and hepatocellular adenomas were observed in male mice administered high doses (3500 ppm) of TBP . No neoplastic lesions were noted in other tissues, but these findings raise concerns about the long-term exposure to TBP and its potential carcinogenic effects.

Table 2: Summary of Animal Studies on Tributyl Phosphate

| Study Type | Species | Dose (ppm) | Findings |

|---|---|---|---|

| Oncogenicity Study | CD-1 Mice | 3500 | Increased liver weights, hepatocellular adenomas |

| Subchronic Study | Rats | 1000-5000 | Urinary bladder hyperplasia observed |

Environmental Impact and Degradation

This compound is also subject to degradation by microbial action. Research has identified specific strains capable of degrading tributyl phosphate through phosphoesterase enzymes. These findings suggest that environmental exposure to this compound may lead to biotransformation processes that could mitigate its toxic effects in ecological contexts .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for tributyl phosphite, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution between 1-butanol and phosphorus trichloride (PCl₃) in the presence of a base like pyridine to neutralize HCl byproducts . Key steps include:

- Reagent ratios : A 3:1 molar ratio of 1-butanol to PCl₃ ensures complete esterification.

- Temperature control : Maintaining 0–10°C during PCl₃ addition minimizes side reactions (e.g., oxidation or hydrolysis).

- Purification : Distillation under reduced pressure (105–110°C at 67 Pa) yields ~90% pure product.

Table 1: Synthesis Parameters

| Reagents | Solvent | Temp. Range | Yield | Key Reference |

|---|---|---|---|---|

| 1-Butanol, PCl₃ | Ether | 0–10°C | 90% | [1] |

| Ethanol, PCl₃ | Benzene | 5–10°C | 80–90% | [1] |

Q. How can researchers characterize this compound’s purity and structural integrity?

- Physical properties : Density (0.925 g/mL at 25°C), refractive index (1.431), and boiling point (118–125°C at 0.95 kPa) are critical for validation .

- Spectroscopic methods :

Intermediate Research Questions

Q. What experimental precautions are necessary when handling this compound due to its reactivity?

this compound hydrolyzes in water and reacts violently with strong oxidizers (e.g., peroxides). Key precautions include:

- Storage : Under inert gas (N₂/Ar) in amber glass to prevent moisture/light exposure.

- Compatibility : Avoid polar protic solvents (e.g., water, alcohols) in reaction designs .

Q. How does this compound’s solubility profile influence its applications in organic synthesis?

Its lipophilic nature (logP = 3.8) and solubility in non-polar solvents (e.g., benzene, ethers) make it ideal for:

- Phase-transfer catalysis : Stabilizing intermediates in biphasic systems.

- Ligand design : Coordinating with transition metals (e.g., Pd, Ni) in cross-coupling reactions .

Table 2: Solubility Data

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | Insoluble |

| Ethanol | Miscible |

| Hexane | Partially soluble |

Advanced Research Questions

Q. What mechanisms explain this compound’s role in forming iron phosphides under tribological stress?

Under boundary friction, this compound decomposes on iron surfaces via thermochemical reactions, releasing phosphorus that reacts with Fe to form FeP/Fe₂P layers. Key factors:

- Temperature : >700°C under vacuum induces FeP formation .

- Atmosphere : Presence of oxygen promotes oxidation to phosphate debris, reducing lubricity .

Methodological Insight : Use XPS or ToF-SIMS to analyze surface chemistry post-friction testing.

Q. How do this compound additives affect lithium-ion battery electrolyte performance?

At 1–2 wt%, this compound reduces electrolyte flammability by scavenging radicals during thermal runaway. However, it increases interfacial resistance due to SEI layer modifications.

- Electrochemical validation : Cyclic voltammetry shows anodic stability up to 4.5 V vs. Li/Li⁺ .

Table 3: Electrochemical Impact

| Additive Conc. | Flammability Reduction | Capacity Retention (50 cycles) |

|---|---|---|

| 1 wt% | 40% | 85% |

| 2 wt% | 60% | 78% |

Q. How can contradictory data on this compound’s thermal stability be resolved?

Discrepancies arise from experimental conditions:

- Inert vs. oxidative atmospheres : TGA in N₂ shows decomposition at 200°C, while air accelerates degradation at 150°C.

- Analytical techniques : Pair DSC with evolved gas analysis (EGA) to identify decomposition pathways.

Q. Methodological Recommendations

- Contradiction resolution : Use controlled comparative studies (e.g., varying O₂ levels in TGA) .

- Surface interaction analysis : Combine AFM with in situ Raman spectroscopy for real-time friction studies .

- Electrolyte optimization : Balance flame retardancy and conductivity using ternary blends (e.g., this compound + fluorinated additives) .

属性

IUPAC Name |

tributyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTGYFREQJCEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051474 | |

| Record name | Tributyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with a mild odor; [Acros Organics MSDS] | |

| Record name | Phosphorous acid, tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-85-2 | |

| Record name | Tributyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498030B4AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。